N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
N-(3,4-Dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a thieno[3,2-d]pyrimidin-4-one derivative characterized by a 4-fluorophenyl substituent at position 7 of the heterocyclic core and an acetamide side chain linked to a 3,4-dimethylphenyl group (). The 4-fluorophenyl group enhances electronic interactions with biological targets, while the 3,4-dimethylphenyl acetamide moiety contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-3-8-17(9-14(13)2)25-19(27)10-26-12-24-20-18(11-29-21(20)22(26)28)15-4-6-16(23)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPINPCCMPKRLMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18FN3O4S
- Molecular Weight : 439.47 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : The compound can interact with specific receptors on cell surfaces, influencing signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : It may affect the expression of genes associated with tumorigenesis and inflammation.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including:
- MCF-7 (breast cancer) : Demonstrated IC50 values indicating potent cytotoxicity.
- MV4-11 (acute biphenotypic leukemia) : Exhibited effective growth inhibition at low concentrations.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Research Findings and Case Studies
A selection of studies highlights the compound's biological activities:
Pharmacological Applications
The compound is being explored for potential therapeutic applications:
- Cancer Therapy : Its ability to inhibit key signaling pathways positions it as a candidate for developing new anticancer therapies.
- Infectious Disease Treatment : The antimicrobial activity suggests potential use in treating bacterial infections.
Comparison with Similar Compounds
Structural Comparisons
The target compound shares its thieno[3,2-d]pyrimidin-4-one core with several analogs but differs in substituent patterns. Key structural analogs include:
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound enhances π-π stacking and dipole interactions compared to non-fluorinated analogs (e.g., phenyl in ) .
- Substituent Effects : Methoxy groups () increase polarity but may reduce metabolic stability compared to methyl groups due to susceptibility to demethylation .
- Halogenation : Chlorine substituents () improve binding affinity but may elevate toxicity risks .
Physicochemical Properties
- Molecular Weight : The target compound (MW ≈ 409.89 g/mol, ) is heavier than simpler analogs like N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide (MW ≈ 281.69 g/mol, ), influencing bioavailability .
- Hydrogen Bonding: The acetamide NH acts as an H-bond donor (1 donor, 4 acceptors in target compound), similar to analogs in and , facilitating target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
